Ethyl 2-({[(cyanomethyl)carbamoyl]methyl}[(3,4-dimethoxyphenyl)methyl]amino)acetate
Description
Ethyl 2-({[(cyanomethyl)carbamoyl]methyl}[(3,4-dimethoxyphenyl)methyl]amino)acetate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a cyanomethyl group, a carbamoyl group, and a 3,4-dimethoxyphenyl group, making it a versatile molecule for chemical reactions and applications.
Properties
IUPAC Name |
ethyl 2-[[2-(cyanomethylamino)-2-oxoethyl]-[(3,4-dimethoxyphenyl)methyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5/c1-4-25-17(22)12-20(11-16(21)19-8-7-18)10-13-5-6-14(23-2)15(9-13)24-3/h5-6,9H,4,8,10-12H2,1-3H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXLXDOGOLLUEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(CC1=CC(=C(C=C1)OC)OC)CC(=O)NCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-({[(cyanomethyl)carbamoyl]methyl}[(3,4-dimethoxyphenyl)methyl]amino)acetate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Carbamoyl Intermediate: The initial step involves the reaction of cyanomethylamine with an appropriate ester, such as ethyl chloroacetate, under basic conditions to form the carbamoyl intermediate.
Coupling with 3,4-Dimethoxybenzylamine: The intermediate is then reacted with 3,4-dimethoxybenzylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of automated purification systems to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[(cyanomethyl)carbamoyl]methyl}[(3,4-dimethoxyphenyl)methyl]amino)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbamoyl group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Ethyl 2-({[(cyanomethyl)carbamoyl]methyl}[(3,4-dimethoxyphenyl)methyl]amino)acetate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or cardiovascular diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including natural products and polymers.
Materials Science: It can be utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which Ethyl 2-({[(cyanomethyl)carbamoyl]methyl}[(3,4-dimethoxyphenyl)methyl]amino)acetate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can include:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cell surface receptors to alter signal transduction pathways.
Comparison with Similar Compounds
Ethyl 2-({[(cyanomethyl)carbamoyl]methyl}[(3,4-dimethoxyphenyl)methyl]amino)acetate can be compared with similar compounds such as:
Ethyl 2-({[(cyanomethyl)carbamoyl]methyl}[(4-methoxyphenyl)methyl]amino)acetate: Similar structure but with a different substitution pattern on the phenyl ring.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
